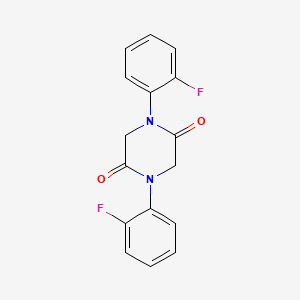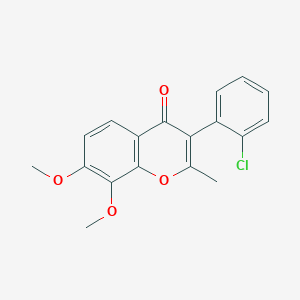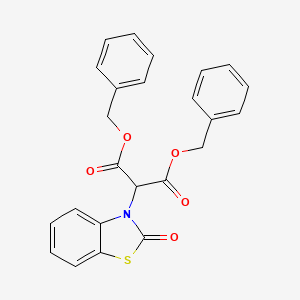
N-(tert-butyl)-N'-(3-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N'-(3-fluorophenyl)thiourea, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(tert-butyl)-N'-(3-fluorophenyl)thiourea exerts its immunomodulatory effects by binding to sphingosine 1-phosphate (S1P) receptors, which are expressed on the surface of various immune cells. By binding to these receptors, N-(tert-butyl)-N'-(3-fluorophenyl)thiourea inhibits the migration of lymphocytes from lymphoid tissues to peripheral tissues, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
In addition to its immunomodulatory effects, N-(tert-butyl)-N'-(3-fluorophenyl)thiourea has been shown to have neuroprotective effects by reducing neuronal apoptosis and promoting neuronal survival. N-(tert-butyl)-N'-(3-fluorophenyl)thiourea has also been shown to have anti-inflammatory effects in various cell types, including microglia and astrocytes.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(tert-butyl)-N'-(3-fluorophenyl)thiourea is its ability to modulate immune responses without causing significant adverse effects. However, N-(tert-butyl)-N'-(3-fluorophenyl)thiourea has a short half-life and requires frequent administration to maintain therapeutic levels. Additionally, N-(tert-butyl)-N'-(3-fluorophenyl)thiourea has been shown to have off-target effects on other signaling pathways, which may limit its specificity and efficacy.
Future Directions
Future research on N-(tert-butyl)-N'-(3-fluorophenyl)thiourea should focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent administration. Additionally, further studies are needed to elucidate the mechanisms underlying N-(tert-butyl)-N'-(3-fluorophenyl)thiourea's neuroprotective effects and to identify potential therapeutic applications in other neurodegenerative diseases. Finally, the potential off-target effects of N-(tert-butyl)-N'-(3-fluorophenyl)thiourea should be further investigated to ensure its safety and efficacy in clinical use.
Synthesis Methods
N-(tert-butyl)-N'-(3-fluorophenyl)thiourea is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with 3-fluoroaniline to form N-(tert-butyl)-3-fluoroaniline, which is then reacted with thiocyanate to form N-(tert-butyl)-N'-(3-fluorophenyl)thiourea.
Scientific Research Applications
N-(tert-butyl)-N'-(3-fluorophenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and Alzheimer's disease. N-(tert-butyl)-N'-(3-fluorophenyl)thiourea has been shown to have immunomodulatory effects by inhibiting the migration of lymphocytes, which play a key role in the development of autoimmune diseases such as multiple sclerosis.
properties
IUPAC Name |
1-tert-butyl-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNUGBFWAWHKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
![(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)

![N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5816085.png)

![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5816109.png)
![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)